![molecular formula C12H20Cl2N2 B1531384 5-(tert-butyl)-3-(chloromethyl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride CAS No. 2098031-04-8](/img/structure/B1531384.png)
5-(tert-butyl)-3-(chloromethyl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride
Overview
Description
5-(tert-butyl)-3-(chloromethyl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride (5-t-Bu-3-Cl-4,5,6,7-THI-2H-HCl) is a synthetic compound belonging to the family of indazole derivatives. It is a white crystalline powder with a molecular weight of 372.87 g/mol and a melting point of 170-171 °C. 5-t-Bu-3-Cl-4,5,6,7-THI-2H-HCl is an important intermediate for the synthesis of various heterocyclic compounds and is used in various scientific research applications.
Scientific Research Applications
Therapeutic Applications of Indazole Derivatives
Indazole derivatives are recognized for their extensive pharmacological properties, which include anticancer, anti-inflammatory, and neuroprotective effects. These compounds have been the subject of numerous patents and research studies aiming to develop novel therapeutic agents based on the indazole scaffold. The indazole core structure is significant in medicinal chemistry, forming the basis for many compounds with potential therapeutic value.
Anticancer and Anti-inflammatory Activity : Indazole derivatives have shown promising anticancer and anti-inflammatory activities. Their mechanism of action often involves modulation of protein kinases and intervention in neurodegenerative processes. This underscores the versatility of indazole compounds in targeting various pathways associated with cancer and inflammation (Denya, Malan, & Joubert, 2018).
Neuroprotection : Some indazole derivatives have been identified to possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. This highlights the potential of these compounds in addressing disorders involving the central nervous system and offering protective effects against neuronal damage.
Enzymatic Degradation of Pollutants : Beyond their direct pharmacological applications, certain indazole derivatives have been explored for their role in the enzymatic degradation of organic pollutants. This application is particularly relevant in environmental science, where these compounds facilitate the breakdown of recalcitrant pollutants in wastewater, indicating their utility beyond pharmaceuticals (Husain & Husain, 2007).
properties
IUPAC Name |
5-tert-butyl-3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2.ClH/c1-12(2,3)8-4-5-10-9(6-8)11(7-13)15-14-10;/h8H,4-7H2,1-3H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDPRYKEXGIFAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=NN2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-butyl)-3-(chloromethyl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.